molecular formula C19H19N3O4S2 B11689233 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11689233
M. Wt: 417.5 g/mol
InChI Key: MMVZCCISLSLVBM-KEBDBYFISA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a sulfanyl group, and a hydrazide linkage, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Formation of Acetohydrazide: The intermediate product is further reacted with hydrazine hydrate to form the acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 2,3,4-trimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function.

    Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19N3O4S2/c1-24-14-9-8-12(17(25-2)18(14)26-3)10-20-22-16(23)11-27-19-21-13-6-4-5-7-15(13)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+

InChI Key

MMVZCCISLSLVBM-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC)OC

Origin of Product

United States

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